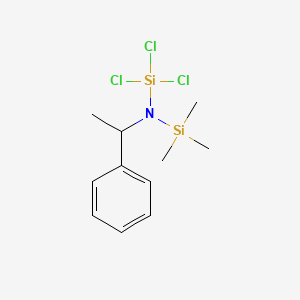
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine typically involves the reaction of 1,1,1-trichlorosilane with N-(1-phenylethyl)-N-(trimethylsilyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanol derivatives, while substitution reactions could produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Applications in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine would depend on its specific application. In chemical reactions, it acts as a source of silicon and can participate in various transformations. In biological systems, its mechanism would involve interactions with cellular components and pathways, which would need to be studied in detail.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichlorosilane: A simpler organosilicon compound used in similar applications.
N-(1-phenylethyl)-N-(trimethylsilyl)amine: A related compound with different functional groups.
Trimethylsilyl chloride: Another organosilicon compound with widespread use in organic synthesis.
Uniqueness
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties compared to other organosilicon compounds.
Eigenschaften
CAS-Nummer |
389078-55-1 |
|---|---|
Molekularformel |
C11H18Cl3NSi2 |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
1-phenyl-N-trichlorosilyl-N-trimethylsilylethanamine |
InChI |
InChI=1S/C11H18Cl3NSi2/c1-10(11-8-6-5-7-9-11)15(16(2,3)4)17(12,13)14/h5-10H,1-4H3 |
InChI-Schlüssel |
KEJBPOXJSSKXJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N([Si](C)(C)C)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
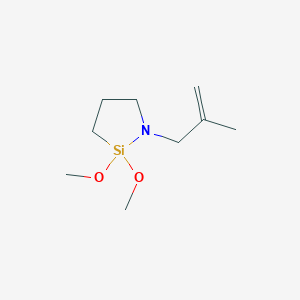
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
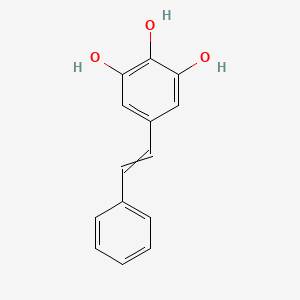
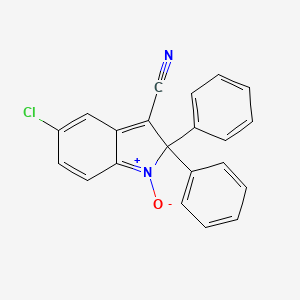
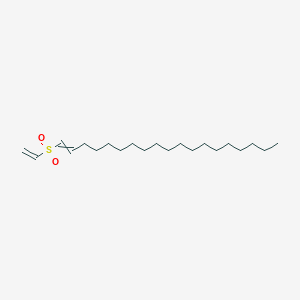
![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
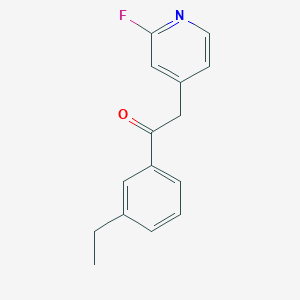
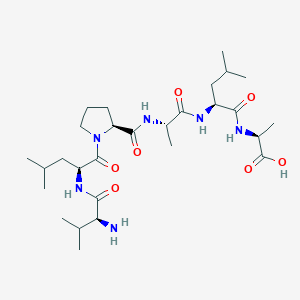
![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
